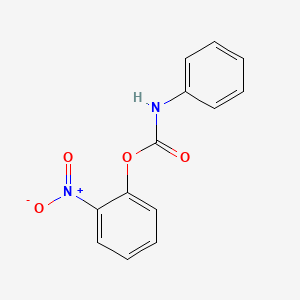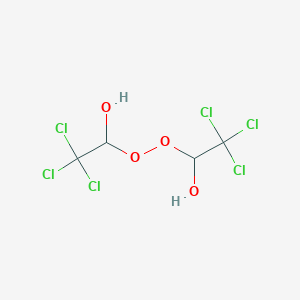
1,1'-Peroxybis(2,2,2-trichloroethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol is a chemical compound known for its unique structure and properties. This compound features six chlorine atoms and a peroxy linkage, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol typically involves the chlorination of ethanol derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent, such as chlorine gas or a chlorinating reagent like thionyl chloride, at low temperatures to ensure the stability of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where ethanol derivatives are chlorinated in a reactor. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol undergoes various chemical reactions, including:
Oxidation: The peroxy linkage can be involved in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction of the compound can break the peroxy linkage, resulting in the formation of simpler chlorinated ethanol derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated acetic acids, while reduction can produce chlorinated alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol involves its interaction with molecular targets through its reactive peroxy linkage and chlorine atoms. These interactions can lead to the formation of reactive oxygen species, which can affect cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachloroacetone: Similar in having multiple chlorine atoms but lacks the peroxy linkage.
Hexachloroethane: Another chlorinated compound with different structural properties.
Hexachlorocyclohexane: Contains six chlorine atoms but has a cyclic structure.
Eigenschaften
CAS-Nummer |
20614-22-6 |
|---|---|
Molekularformel |
C4H4Cl6O4 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)peroxyethanol |
InChI |
InChI=1S/C4H4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10/h1-2,11-12H |
InChI-Schlüssel |
NTDDOSRDCDIWOT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)(O)OOC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

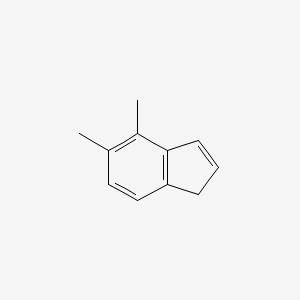
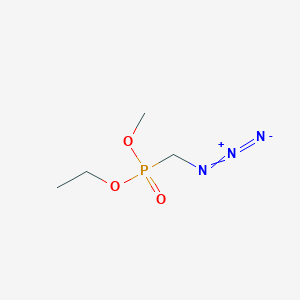
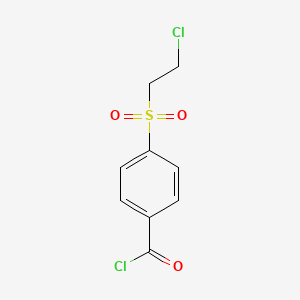
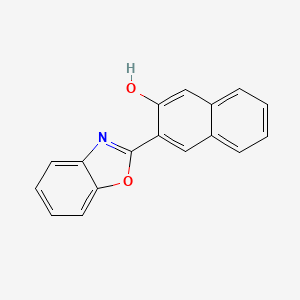

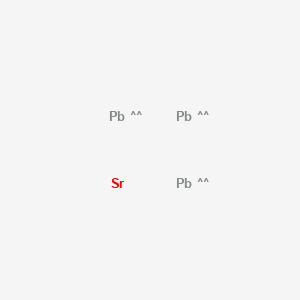
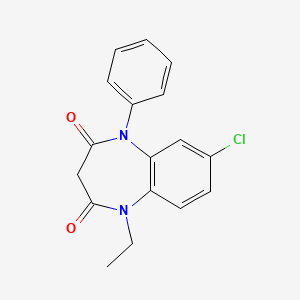
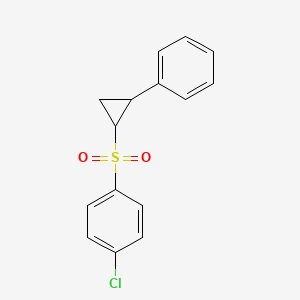
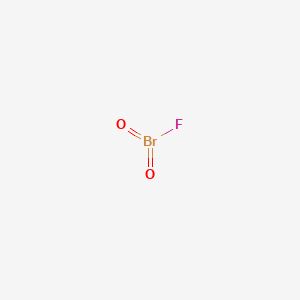

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
